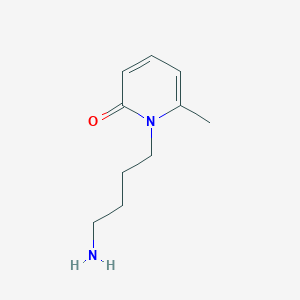

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one

描述

属性

IUPAC Name |

1-(4-aminobutyl)-6-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9-5-4-6-10(13)12(9)8-3-2-7-11/h4-6H,2-3,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXOGGCLRXOBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC(=O)N1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Photochemical and Thermal Cyclization Approaches

One documented approach involves photochemical synthesis of 1,2-dihydropyridines from precursor compounds followed by thermal cyclization of hydroxamic acid esters. For example, hydroxamic acid esters can be thermally cyclized to yield 1,2-dihydropyridines in moderate yields (32–58%). This method allows the formation of the pyridin-2-one core with functionalizable substituents.

Methyl Lithium Mediated Hydrolysis and Alkylation

A key intermediate amine can be synthesized by methyl lithium mediated hydrolysis of a carbamate derivative of 1,2-dihydropyridine. This amine is then alkylated with appropriate alkyl halides to introduce the 4-aminobutyl side chain. Subsequent thermal heating converts the alkylated amine into the corresponding 1,2-dihydropyridine derivative.

This method is summarized as:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Hydrolysis | Methyl lithium on carbamate derivative | Formation of amine intermediate |

| 2 | Alkylation | Alkyl halide (e.g., 4-bromobutylamine derivatives) | Introduction of aminobutyl side chain |

| 3 | Thermal cyclization | Heating | Formation of 1,2-dihydropyridine ring |

One-Pot Multi-Component Reactions

Although more common for 1,4-dihydropyridines, multi-component one-pot reactions involving aldehydes, amines, and other components under acid or base catalysis have been reported to efficiently construct dihydropyridine rings with diverse substituents. However, specific application to 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one is less documented.

Alkaline Medium Reactions of 4-Aminotetrahydropyridinylidene Salts

A more recent and detailed synthetic route involves the reaction of 4-aminotetrahydropyridinylidene salts with aldehydes in alkaline medium. This method yields 5-substituted dihydropyridin-4(1H)-ones, which are structurally close analogs to the target compound.

Key findings include:

- Aliphatic aldehydes yield β-hydroxyketones, which can be transformed into dihydropyridinones.

- Aromatic aldehydes tend to form β-aminoketones or δ-diketones as major products.

- The reaction proceeds via deprotonation, hydrolysis, aldol condensation, and Michael addition steps.

- The reaction mechanism involves intermediate resonance-stabilized anions and aldol-type adducts.

This method is significant for introducing the aminobutyl substituent via alkylation of the intermediate dihydropyridinone ring.

Reaction Mechanism Insights

The alkaline reaction mechanism for the formation of substituted 2,3-dihydropyridin-4(1H)-ones proceeds as follows:

- Deprotonation of 4-dialkylaminotetrahydropyridinylidene salts to their base forms.

- Hydrolysis to form ketone intermediates.

- Aldol condensation with aldehydes yielding β-hydroxyketones.

- Tautomerization or elimination leading to α,β-unsaturated ketones.

- Nucleophilic addition of secondary amines to form β-aminoketones.

- Possible Michael addition leading to δ-diketones.

This mechanism supports the formation of the aminobutyl side chain via nucleophilic substitution at the β-position of the dihydropyridinone ring.

Data Table: Summary of Preparation Methods and Yields

Research Findings and Analytical Characterization

- NMR Spectroscopy : Key indicators include shifts in carbonyl carbon signals (162 to 189 ppm) and disappearance of certain olefinic protons confirming ring formation and substitution patterns.

- X-ray Crystallography : Single crystal analysis confirmed the structure of aminoketone derivatives, validating the substitution at ring positions and side chain attachment.

- Biological Activity Correlation : Some derivatives prepared by these methods exhibited anticancer and antibacterial activities, indicating the synthetic approach yields biologically relevant compounds.

化学反应分析

Types of Reactions

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into more reduced forms.

Substitution: The aminobutyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

科学研究应用

Neuropharmacology

Agmatine has been extensively studied for its neuroprotective effects. Research indicates that it may protect against excitotoxicity and ischemic damage in neuronal cells. Its ability to modulate neurotransmitter systems makes it a candidate for the treatment of conditions such as:

- Depression : Agmatine's interaction with serotonin receptors suggests potential antidepressant properties.

- Chronic Pain : Its modulation of opioid receptors indicates possible analgesic effects.

Cardiovascular Research

Agmatine is known to influence nitric oxide (NO) synthesis, which plays a crucial role in vascular regulation. This property positions Agmatine as a potential therapeutic agent for:

- Hypertension : By modulating vascular tone through NO pathways.

- Ischemic Heart Disease : Its protective effects on heart tissue during ischemia warrant further exploration.

Cancer Research

Emerging studies suggest that Agmatine may have anti-cancer properties by influencing cell proliferation and apoptosis pathways. Its role in polyamine metabolism could be pivotal in cancer biology, as polyamines are crucial for cellular growth and differentiation.

Metabolic Disorders

Research is ongoing regarding Agmatine's effects on insulin sensitivity and glucose metabolism, indicating potential applications in managing conditions like:

- Diabetes : By enhancing insulin signaling pathways.

Neuroprotective Effects in Animal Models

In several animal studies, Agmatine has demonstrated neuroprotective effects against excitotoxicity induced by glutamate. For instance, one study showed that administration of Agmatine significantly reduced neuronal death in models of stroke and traumatic brain injury, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Antidepressant Activity

A randomized controlled trial investigated the effects of Agmatine on patients with major depressive disorder. Results indicated that those receiving Agmatine supplementation reported significant improvements in mood and reductions in depressive symptoms compared to the placebo group.

Cardiovascular Benefits

In a study focusing on hypertensive rats, Agmatine administration resulted in reduced blood pressure and improved vascular function. These findings suggest that Agmatine could be beneficial in managing hypertension through its effects on NO synthesis.

作用机制

The mechanism of action of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, which are being studied for potential therapeutic benefits.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Variations

The dihydropyridin-2-one scaffold is common among several analogs, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

*Estimated based on analogs.

生物活性

1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one, also known as Agmatine, is a compound that has garnered significant interest in the fields of pharmacology and neurobiology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various systems, and potential therapeutic applications.

- Molecular Formula : C10H16N2O

- Molecular Weight : 180.25 g/mol

- CAS Number : 1176712-56-3

This compound exhibits its biological effects through several mechanisms:

-

Neurotransmitter Modulation : The compound interacts with various neurotransmitter systems, particularly through receptors such as:

- Nicotinic receptors

- Imidazoline receptors (I1 and I2)

- α2-adrenergic receptors

- Glutamate NMDAr

- Serotonin receptors (5-HT2A and 5-HT3) .

- Nitric Oxide Synthesis : Agmatine is involved in the modulation of nitric oxide production, which plays a crucial role in vascular regulation and neurotransmission .

- Polyamine Metabolism : The compound influences polyamine metabolism, which is essential for cellular growth and differentiation .

Neuroprotective Properties

Research indicates that this compound has neuroprotective effects in various models of neurodegeneration. It has been shown to protect against excitotoxicity and ischemic damage in neuronal cells. For instance, studies have demonstrated that Agmatine can reduce cell death in models of stroke by modulating excitatory neurotransmitter levels and enhancing neuronal survival .

Antidepressant Activity

Agmatine has been investigated for its potential antidepressant effects. Animal studies have shown that it may exert antidepressant-like actions through its interaction with serotonin receptors and modulation of nitric oxide pathways. These findings suggest that Agmatine could be a candidate for developing new antidepressant therapies .

Analgesic Effects

The compound also demonstrates analgesic properties. Research indicates that it can reduce pain sensitivity by acting on various pain pathways, including those mediated by opioid receptors. This suggests potential applications in pain management therapies .

Case Studies and Research Findings

Several studies highlight the biological activity of Agmatine:

-

Neuroprotection in Ischemic Models :

- In a study involving rat models of cerebral ischemia, Agmatine administration significantly reduced neuronal damage and improved functional recovery post-injury. The protective effects were attributed to its ability to inhibit excitotoxic signaling pathways .

-

Antidepressant-Like Effects :

- A study published in Psychopharmacology demonstrated that chronic administration of Agmatine produced significant reductions in depressive-like behaviors in rodent models. The effects were linked to enhanced serotonergic activity .

-

Pain Modulation :

- Research published in Pain indicated that Agmatine administration resulted in reduced pain responses in models of inflammatory pain. The analgesic effect was associated with modulation of spinal cord neurotransmitter levels .

Summary Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Neuroprotection | Modulation of excitotoxicity | |

| Antidepressant | Interaction with serotonin receptors | |

| Analgesic | Opioid receptor modulation |

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-(4-Aminobutyl)-6-methyl-1,2-dihydropyridin-2-one to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For dihydropyridinone derivatives, cyclocondensation of β-ketoamides with amines under acidic or basic conditions is common . Purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) followed by recrystallization in ethanol can improve purity. Monitoring by TLC and LC-MS ensures intermediate stability and final product integrity .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and tautomeric forms?

- Methodological Answer : X-ray crystallography (using programs like SHELX ) provides definitive confirmation of regiochemistry and tautomeric states. Complementary techniques include:

- NMR : - and -NMR to identify proton environments (e.g., NH at δ 2.5–3.5 ppm) and carbonyl groups (C=O at ~165–175 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (~1670 cm) and NH (~3350 cm) .

- High-Resolution Mass Spectrometry (HRMS) for molecular ion validation .

Q. What analytical methods are recommended for assessing purity and stability under varying pH/temperature conditions?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water (0.1% TFA) gradients to detect impurities (<98% purity threshold) .

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C) to identify degradation products .

- Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers (pH 4–9) .

Advanced Research Questions

Q. How do substituents (e.g., 4-aminobutyl vs. cyclohexyl groups) influence the compound’s bioactivity and binding affinity in enzymatic assays?

- Methodological Answer : Perform comparative molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations to evaluate interactions with target enzymes (e.g., kinases or oxidoreductases). The 4-aminobutyl chain may enhance solubility and hydrogen bonding, while methyl groups at position 6 could sterically hinder binding. Validate predictions with in vitro enzyme inhibition assays (IC determination) .

Q. What strategies mitigate tautomerization-induced discrepancies in crystallographic and spectroscopic data?

- Methodological Answer :

- Low-Temperature Crystallography : Reduces dynamic tautomerization during data collection .

- Solid-State NMR : Distinguishes tautomers via -CPMAS spectroscopy.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict dominant tautomers in solution vs. solid state .

Q. How can in silico models predict metabolic stability and potential toxicity of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate metabolic pathways (e.g., cytochrome P450 oxidation) and toxicity endpoints (e.g., Ames test mutagenicity).

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS/MS .

Q. What experimental designs resolve contradictions in reported biological activity across cell-based vs. in vivo models?

- Methodological Answer :

- Dose-Response Profiling : Compare EC in primary cells vs. immortalized lines.

- Pharmacokinetic Studies : Measure bioavailability (AUC, C) and tissue distribution in rodent models.

- Mechanistic Studies : Use CRISPR knockouts or siRNA to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。